molecular formula C7H5BrClNO B8036199 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride

4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride

Cat. No.: B8036199
M. Wt: 234.48 g/mol
InChI Key: ZOPFQZFNZNMZEF-UHFFFAOYSA-N
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Description

4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride is an organic compound belonging to the class of benzaldoximes. It is characterized by the presence of bromine and chlorine atoms attached to the benzaldoxime structure. This compound is a white crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Properties

IUPAC Name

4-bromo-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFQZFNZNMZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29203-58-5
Record name 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride
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Preparation Methods

Two-Step Hydroxylation-Chlorination Protocol

A widely cited method involves hydroxylation of 4-bromobenzonitrile followed by chlorination.

  • Step 1: Hydroxylation
    Reacting 4-bromobenzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under basic conditions (K₂CO₃ or NaOH) at 60–80°C for 6–12 hours yields 4-bromo-N-hydroxybenzenecarboximidamide. The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile group, forming an amidoxime intermediate.

  • Step 2: Chlorination
    Treating the amidoxime with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2–4 hours produces the target compound. Excess SOCl₂ acts as both reagent and solvent, facilitating the conversion of the hydroxyl group to a chloride.

    Yield : 78–86% | Purity : >95% (HPLC).

One-Pot Friedel-Crafts Alkylation Approach

A patent-derived method employs a Friedel-Crafts reaction to introduce the carbonimidoyl chloride moiety directly:

  • Reagents :

    • m-Bromophenol (1 eq)

    • Triethylamine (4–5 eq)

    • Magnesium chloride (1.5–2 eq)

    • Paraformaldehyde (1.2 eq)

  • Procedure :

    • m-Bromophenol is complexed with MgCl₂ and triethylamine in acetonitrile at 30–60°C.

    • Paraformaldehyde is added, initiating formylation at the ortho position.

    • The intermediate is chlorinated in situ using HCl, yielding the final product.
      Yield : 94–99% | Reaction Time : 16–24 hours.

Optimization Strategies

Solvent and Temperature Effects

  • Hydroxylation Step :
    Ethanol outperforms methanol due to higher boiling points (78.5°C vs. 64.7°C), enabling faster reaction kinetics. Polar aprotic solvents like DMF reduce side reactions but require rigorous drying.

  • Chlorination Step :
    DCM is preferred over THF for SOCl₂ reactions, as THF forms explosive peroxides under reflux. Maintaining temperatures below 5°C minimizes decomposition.

Catalytic Enhancements

  • Phase-Transfer Catalysts :
    Adding tetrabutylammonium bromide (TBAB) in hydroxylation steps increases yields by 12–15% via interfacial activation.

  • Metal Catalysts :
    MnO₂ or FeCl₃ accelerates Friedel-Crafts alkylation, reducing reaction times from 24 hours to 8–10 hours.

Characterization and Quality Control

Spectroscopic Analysis

TechniqueKey Signals (δ, ppm)Functional Group Assignment
¹H NMR 8.50 (s, 1H, NOH)Hydroxylamine proton
7.68–7.53 (m, 3H, Ar-H)Aromatic protons
¹³C NMR 158.9 (C=NOH)Carbonimidoyl chloride carbon
IR 1640 cm⁻¹ (C=N stretch)Imine bond
750 cm⁻¹ (C-Cl stretch)Carbonimidoyl chloride

Chromatographic Validation

  • HPLC : Retention time = 7.00 min (C18 column, 70:30 acetonitrile/water).

  • LC-MS : [M+H]⁺ = 248.50 m/z, matching theoretical molecular weight.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous flow method achieves 92% yield with >99.5% purity:

  • Reactors :

    • Microreactor 1: Hydroxylation at 80°C, 10-bar pressure.

    • Microreactor 2: Chlorination at 5°C, 2-bar pressure.

  • Throughput : 5 kg/hour.

Waste Management

  • SOCl₂ Neutralization : Quenched with ice-cold NaHCO₃ to prevent HCl gas release.

  • Solvent Recovery : DCM and acetonitrile are distilled and reused, reducing costs by 30%.

Applications in Medicinal Chemistry

Anticancer Agent Synthesis

4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride serves as a precursor for isoxazole derivatives targeting VEGFR-2 (IC₅₀ = 25 µM). A 2023 study demonstrated its utility in synthesizing apoptosis-inducing agents for breast cancer cells (50% viability reduction at 25 µM).

Antimicrobial Derivatives

Functionalization with thiocyanate groups yields compounds with MIC values of 10–20 µg/mL against Staphylococcus aureus .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions include nitroso compounds, amines, and various substituted benzaldoximes .

Scientific Research Applications

Chemistry

4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the formation of diverse derivatives.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits potent activity against various bacterial strains. In vitro tests have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Studies involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis. The compound has been shown to reduce cell viability significantly at specific concentrations.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases, particularly due to its unique structural features that confer specific biological activities.

Antimicrobial Efficacy

In vitro studies have confirmed that this compound exhibits significant antimicrobial activity. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 10-20 µg/mL against Staphylococcus aureus.

Cancer Cell Line Studies

Research involving MCF-7 breast cancer cells indicated that treatment with the compound led to a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis highlighted significant cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 4-Bromobenzaldehyde
  • 4-Bromobenzohydroximoyl chloride
  • N-Hydroxy-4-bromobenzenecarboximidoyl chloride

Comparison: Compared to these similar compounds, 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This dual substitution makes it a versatile compound for various chemical reactions and applications .

Biological Activity

4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a hydroxylamine group, and a carbonimidoyl chloride functional group. These structural features contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC7H5BrClNO
Molecular Weight220.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. Its hydroxylamine group plays a crucial role in this mechanism by forming reactive intermediates that can damage cellular structures.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. The carbonimidoyl chloride group is believed to facilitate the formation of covalent bonds with target proteins, disrupting their function and leading to cell death.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : A suitable brominating agent is used to introduce the bromine atom into the aromatic ring.
  • Formation of Hydroxylamine : Hydroxylamine derivatives are synthesized and then reacted with the brominated compound.
  • Carbonimidoyl Chloride Formation : The final step involves the introduction of the carbonimidoyl chloride functional group through chlorination reactions.

Common solvents used in these reactions include ethanol or methanol, typically conducted at room temperature or slightly elevated temperatures.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 50-100 µg/mL, indicating potent antimicrobial properties .
  • Anticancer Activity : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Apoptotic markers were significantly elevated in treated cells compared to controls, suggesting its potential as an anticancer agent .

Interaction Studies

The interaction studies involving this compound focus on its reactivity with biological molecules or other chemical species. The presence of hydroxylamine and carbonimidoyl chloride functionalities allows for diverse interactions:

  • Reactivity Profiles : The compound reacts with nucleophiles, which can lead to the formation of stable adducts, influencing various biochemical pathways.
  • Therapeutic Applications : Ongoing research aims to elucidate specific interaction profiles that could lead to novel therapeutic applications, particularly in targeting resistant bacterial strains or specific cancer types .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride in laboratory settings?

  • Methodological Answer : Due to its structural similarity to 4-bromobenzoyl chloride (GHS-classified for skin/eye corrosion), strict handling protocols are required. Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid contact with water or alcohols to prevent exothermic reactions. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis . Emergency measures for spills include neutralization with dry sodium bicarbonate and disposal via certified hazardous waste services.

Q. What synthetic routes are reported for this compound, and what intermediates are involved?

  • Methodological Answer : Synthesis may involve condensation of 4-bromoaniline with hydroxylamine under acidic conditions to form the carbonimidamide intermediate, followed by chlorination using reagents like thionyl chloride (SOCl₂). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization should include FT-IR for N–H/O–H stretches (3200–3500 cm⁻¹) and LC-MS to confirm molecular ion peaks (expected m/z ~248.5 for C₇H₆BrClNO⁺) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine NMR (¹H and ¹³C) to confirm aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and carbonyl/imine groups (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) ensures accurate mass matching. Purity ≥95% can be validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 2–12) monitored by UV-Vis spectroscopy (200–400 nm) for decomposition products. Under acidic conditions (pH <5), hydrolysis of the imine group may dominate, while alkaline conditions (pH >9) promote chloride displacement. Kinetic analysis (Arrhenius plots) at 25–60°C can quantify degradation rates. Computational modeling (DFT) predicts reactive sites and degradation pathways .

Q. What strategies resolve contradictions in reported reactivity with nucleophiles (e.g., amines vs. thiols)?

  • Methodological Answer : Contradictions may arise from solvent polarity or competing reaction mechanisms. Systematic testing under controlled conditions (e.g., DMF vs. THF) with kinetic monitoring (in situ IR or NMR) clarifies nucleophilic attack pathways. For example, amines may favor imine substitution, while thiols target the bromide via SNAr. Cross-validation using isotopic labeling (¹³C/¹⁵N) or X-ray crystallography of intermediates can confirm mechanistic hypotheses .

Q. How can computational methods optimize reaction conditions for derivatization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states and activation energies for reactions like Suzuki coupling (bromide substitution) or imine functionalization. Solvent effects are simulated using the COSMO-RS model. Molecular docking studies predict binding affinities for biological targets, guiding the design of bioactive derivatives .

Data Analysis & Experimental Design

Q. What experimental designs mitigate biases in assessing the compound’s catalytic activity?

  • Methodological Answer : Use randomized block designs to control variables (temperature, catalyst loading). Triplicate runs with blinded analysis reduce observer bias. For time-course studies, mixed-effects models account for batch variability. Contradictory results (e.g., catalytic vs. inhibitory effects) require sensitivity analysis and meta-regression of published datasets .

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

  • Methodological Answer : Discrepancies in NMR/IR peaks may stem from tautomerism or solvent interactions. Compare experimental data with simulated spectra (Gaussian or ACD/Labs) for all tautomers. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can resolve overlapping signals. For mass spectrometry, isotopic pattern analysis (e.g., Br/Cl ratios) validates assignments .

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